2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide
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Overview
Description
2-(2,4-Dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide is an organic compound that features a thiazole ring substituted with two methyl groups and a quinoline moiety attached via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2,4-dimethylthiazole is prepared by reacting 2,4-dimethyl-3-oxobutanenitrile with thiourea under acidic conditions.
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Quinoline Derivative Preparation: : The quinoline moiety is synthesized separately, often starting from aniline derivatives through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
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Coupling Reaction: : The final step involves coupling the thiazole and quinoline derivatives. This is achieved by reacting 2,4-dimethylthiazole with quinoline-5-carboxylic acid chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, potentially reducing it to tetrahydroquinoline derivatives.
Substitution: The acetamide linkage can be a site for nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution at the acetamide linkage.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving thiazole and quinoline derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylthiazol-5-yl)acetamide: Lacks the quinoline moiety, making it less versatile in biological applications.
N-(Quinolin-5-yl)acetamide:
2-(2-Methylthiazol-5-yl)-N-(quinolin-5-yl)acetamide: Similar but with fewer methyl groups, potentially affecting its stability and reactivity.
Uniqueness
2-(2,4-Dimethylthiazol-5-yl)-N-(quinolin-5-yl)acetamide is unique due to the presence of both the thiazole and quinoline moieties, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-15(21-11(2)18-10)9-16(20)19-14-7-3-6-13-12(14)5-4-8-17-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETFYPZCRMPYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=CC=CC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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